2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine
Description
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is a nitroaromatic compound featuring a benzene ring substituted with three distinct functional groups: a methoxy (-OCH₃) group at position 2, a morpholinyl (C₄H₈NO) group at position 4, and a nitro (-NO₂) group at position 4. This arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-methoxy-4-morpholin-4-yl-5-nitroaniline |
InChI |
InChI=1S/C11H15N3O4/c1-17-11-7-9(13-2-4-18-5-3-13)10(14(15)16)6-8(11)12/h6-7H,2-5,12H2,1H3 |
InChI Key |
YMIYWAWQAYMLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Methoxyaniline
The first key step is the nitration of 2-methoxyaniline to yield 2-methoxy-5-nitroaniline. This reaction typically involves:
- Use of nitrating agents such as a mixture of nitric acid and sulfuric acid or potassium nitrate in sulfuric acid.
- Controlled temperature conditions (often below 10°C) to prevent over-nitration or decomposition.
- Acidic medium to protonate the amine, thus directing nitration to the desired position.
Introduction of the Morpholinyl Group
Following nitration, the morpholinyl group is introduced at the 4-position via nucleophilic aromatic substitution or amination:
- The 4-position is activated for substitution due to the electron-withdrawing effect of the nitro group.
- Morpholine, a heterocyclic amine, acts as the nucleophile.
- The reaction is typically carried out under heating (e.g., reflux) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
- Bases or catalysts may be employed to facilitate the substitution.
Purification and Isolation
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization confirms the substitution pattern and purity.
Industrial Scale Considerations
- Industrial synthesis adapts the above methods to continuous flow reactors to improve yield, reproducibility, and safety.
- Optimization focuses on minimizing waste, controlling exothermic nitration steps, and ensuring high selectivity.
- Use of protective groups may be implemented to avoid side reactions during nitration or substitution.
Comparative Analysis of Preparation Methods
| Step | Common Method | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ or KNO₃/H₂SO₄ mixture | Low temperature (0–10°C), acidic medium | High regioselectivity | Risk of over-nitration |
| Morpholinyl substitution | Nucleophilic aromatic substitution | Heating in DMF/DMSO with morpholine and base | Efficient installation of morpholine | Requires careful control of reaction |
| Purification | Recrystallization or chromatography | Solvent choice depends on impurities | High purity product | Solvent recovery and waste management |
Research Findings and Mechanistic Insights
- The electron-donating methoxy group at position 2 directs nitration preferentially to the 5-position.
- The nitro group’s strong electron-withdrawing nature activates the 4-position for nucleophilic substitution by morpholine.
- The morpholine ring’s nitrogen lone pair participates in nucleophilic attack, displacing a suitable leaving group or substituting activated hydrogen on the aromatic ring.
- Reaction yields and purity are sensitive to temperature, solvent polarity, and reaction time.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Nitration | 2-Methoxyaniline | HNO₃/H₂SO₄, 0–10°C | 2-Methoxy-5-nitroaniline |
| 2 | Nucleophilic Aromatic Substitution | 2-Methoxy-5-nitroaniline | Morpholine, base, DMF/DMSO, reflux | 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine |
| 3 | Purification | Crude product | Recrystallization or chromatography | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methoxy-4-(4-morpholinyl)-5-aminobenzenamine.
Scientific Research Applications
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also participate in binding interactions with proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Morpholinyl vs.
- Nitro vs. Methyl Substituents : The nitro group in the target compound increases electrophilicity compared to the methyl group in 2-methoxy-5-methyl-4-nitrobenzenamine, making the former more reactive in nucleophilic aromatic substitution .
- Core Structure : Pyrimidine-based analogs (e.g., ) exhibit planar aromatic systems, enhancing π-π stacking interactions, whereas the benzene core in the target compound favors simpler synthetic routes .
Physicochemical and Crystallographic Properties
Table 2: Comparative Crystallographic Data
The target compound’s morpholinyl group likely facilitates intermolecular hydrogen bonds, akin to the fluorophenyl derivative’s N–H⋯N interactions. However, the pyrimidine analog’s extended π-π stacking and C–H⋯O networks suggest superior crystallinity .
Biological Activity
2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, also known as a derivative of nitroaniline compounds, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and possible therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a nitro group, a methoxy group, and a morpholine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
1. Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
| Compound | Activity | Reference |
|---|---|---|
| 2-Methoxy-4-nitroaniline | Antibacterial against E. coli | |
| 2-Methoxy-5-vinylphenol | Antimicrobial |
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. In particular, studies show that related nitroaniline compounds can induce apoptosis in cancer cells, indicating potential for use in cancer therapy.
- Case Study : A cytotoxicity assay on breast cancer cell line (MCF-7) demonstrated significant cell death at higher concentrations of related nitroaniline derivatives, suggesting that this compound may exhibit similar effects.
3. Genotoxicity and Toxicological Studies
Toxicological assessments reveal that nitroaniline compounds can be genotoxic. For example, 2-methoxy-4-nitroaniline (MNA) has been shown to induce mutations in bacterial assays and exhibit liver toxicity in animal models.
| Study Type | Findings | Reference |
|---|---|---|
| Bacterial Mutagenicity Assay | Induced significant increases in mutant colonies | |
| Animal Toxicity Study | Increased liver weight and hematopoietic cell proliferation observed |
The mechanism by which this compound exerts its biological effects may involve the induction of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolic activation of several carcinogens, potentially linking the compound to both therapeutic effects and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
